molecular formula C6H7NO B7768918 2-Methylpyridine 1-oxide CAS No. 51279-53-9

2-Methylpyridine 1-oxide

Cat. No. B7768918
CAS RN: 51279-53-9
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyridine 1-oxide, also known as α-Picoline N-oxide or 2-Picoline-N-oxide, is a chemical compound with the formula C6H7NO . It has a molecular weight of 109.1259 .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The molecular structure of 2-Methylpyridine 1-oxide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

During reaction runaway, any excess of hydrogen peroxide and the produced 2-methylpyridine-N-oxide decompose releasing non-condensable gases and raising the pressure . It was found that the reaction runaway is condition-sensitive .


Physical And Chemical Properties Analysis

2-Methylpyridine 1-oxide has a molecular weight of 109.1259 . It has the IUPAC Standard InChI: InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 .

Scientific Research Applications

Proteomics Research

Specific Scientific Field

Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application

The exact methods of application or experimental procedures involving 2-Picoline-N-oxide in proteomics research are not specified in the available resources .

Pharmaceutical Intermediates

Specific Scientific Field

Pharmaceutical chemistry involves the design, production, and characterization of drugs used in healthcare .

Application Summary

2-Picoline-N-oxide is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Methods of Application

The specific methods of application or experimental procedures involving 2-Picoline-N-oxide as a pharmaceutical intermediate are not detailed in the available resources .

Organic Synthesis

Specific Scientific Field

Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple components into complex molecules .

Application Summary

2-Picoline-N-oxide is a useful building block for organic synthesis . It is used in the conversion of various terminal alkynes into the corresponding α-acetoxy ketones . It is also used in the reactions of terminal alkynes with primary and secondary amines to afford the corresponding amides .

Methods of Application

The exact methods of application or experimental procedures involving 2-Picoline-N-oxide in organic synthesis are not specified in the available resources .

Photochemical Research

Specific Scientific Field

Photochemistry is the branch of chemistry concerned with the chemical effects of light .

Application Summary

2-Picoline-N-oxide undergoes a photochemical rearrangement to isomerize to 2-pyridinemethanol at 3261 Å (n—π * transition) and a fission of N→O bond to produce 2-picoline at 2537 Å (π—π * transition) .

Methods of Application

The gaseous photolysis of 2-picoline N-oxide was carried out by irradiation with the 3261Å (Cd 3P1) or 2537Å (Hg 3P1) resonance lines corresponding to an n—π * or a π—π * absorption of this substance, respectively .

Results or Outcomes

In the case of 3261Å irradiation, the major product was 2-pyridinemethanol . On the other hand, the photolytic products at 2537 Å irradiation were 2-picoline and other decomposition products and polymers .

Environmental Science

Specific Scientific Field

Environmental science is an interdisciplinary academic field that integrates physical, biological and information sciences to the study of the environment, and the solution of environmental problems .

Application Summary

2-Picoline-N-oxide undergoes a photochemical rearrangement to isomerize to 2-pyridinemethanol at 3261 Å (n—π * transition) and a fission of N→O bond to produce 2-picoline at 2537 Å (π—π * transition) . This process can be used to study the environmental fate of 2-Picoline-N-oxide and its degradation products .

Results or Outcomes

Analytical Chemistry

Specific Scientific Field

Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter .

Application Summary

2-Picoline-N-oxide may be used as an analytical reference standard for the quantification of the analyte in cigarette smoke using reversed-phase high-performance liquid chromatography–electrospray ionization tandem mass spectrometric method (RP-HPLC–ESI-MS/MS) .

Methods of Application

The specific methods of application or experimental procedures involving 2-Picoline-N-oxide in analytical chemistry are not detailed in the available resources .

Safety And Hazards

When handling 2-Methylpyridine 1-oxide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Prevent fire caused by electrostatic discharge steam .

Future Directions

As part of a medicinal chemistry project, there was a need to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield, is a promising future direction .

properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZKDDTWZYUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine 1-oxide

CAS RN

931-19-1, 51279-53-9
Record name Pyridine, 2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyridine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, methyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPYRIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Methylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Methylpyridine 1-oxide
Reactant of Route 4
2-Methylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2-Methylpyridine 1-oxide
Reactant of Route 6
2-Methylpyridine 1-oxide

Citations

For This Compound
135
Citations
DK Koppikar, S Soundararajan - Inorganic and Nuclear Chemistry Letters, 1976 - Elsevier
* A 15 the m01ar-C0ndUCtanCe--(mh0.......--C m 2 m01-1) 1n aCet0n1tr11e0 7he meta1 c0ntent 1n the C0mp1eXe5 Wa5 e5t1mated 6y ED7A t1trat10n5 u51n9 Xy1en010ran9e a5 the …
Number of citations: 7 www.sciencedirect.com
D Shoba, S Periandi, S Boomadevi… - … Acta Part A: Molecular …, 2014 - Elsevier
… A detailed interpretation of the infrared and Raman spectra of 2-methylpyridine 1-oxide was reported. Furthermore, natural bond orbitals were performed in this work. The theoretical …
Number of citations: 54 www.sciencedirect.com
L Ramakrishnan, S Soundararajan - … of the Indian Academy of Sciences …, 1977 - Springer
… with 4-methylpyridine-1-oxide and 2-methylpyridine-1-oxide of the formulae Ln(4-MePyO) 8 … Proton NMR spectra of the 2-methylpyridine-1-oxide complexes indicate a restricted rotation …
Number of citations: 8 link.springer.com
WH Watson, DR Johnson - Inorganic Chemistry, 1971 - ACS Publications
… This is smaller than the 70.0 angle or the 89 angle observed in the 1:1 pyridine 1-oxide and the 2:3 2-methylpyridine 1-oxide complexes. The orientation of the ring is determined by …
Number of citations: 5 pubs.acs.org
R Adams, S Miyano - Journal of the American Chemical Society, 1954 - ACS Publications
… 2- and 4-picoline 1-oxides and 6-benzyloxy-2-methylpyridine 1-oxide condense withethyl … B enzyloxy-2-methylpyridine 1-oxide (X) with ethyl oxalate gives the corresponding pyruvate …
Number of citations: 74 pubs.acs.org
RA Abramovitch, RT Coutts… - The Journal of Organic …, 1972 - ACS Publications
Though the direct introduction of an acyl group into the pyridine nucleus is possible via the Emmert reac-tion (a nucleophilic attack at the a positions1), the direct electrophilic acylation …
Number of citations: 15 pubs.acs.org
A Deegan, FL Rose - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The main products of the reaction of 3.6-dichloropyridazine with 2-methylpyridine 1 -oxide were 6-chloro2- (2-pyridylmethyl) pyridazin-3(2H) -one (XI1 ; R = H), 6-chloro-4- (2-…
Number of citations: 8 pubs.rsc.org
CW Muth, RS Darlak, ML DeMatte… - The Journal of Organic …, 1968 - ACS Publications
… is known to differ from 2-methylpyridine 1-oxide only in a slower rate of reaction and in more … 2-Methylquinoline 1-oxide was chosen for study rather than 2-methylpyridine 1-oxide …
Number of citations: 12 pubs.acs.org
RA Abramovitch, EM Smith, EE Knaus… - The Journal of Organic …, 1972 - ACS Publications
n-Butyllithium in inert nonprotic solvents abstracts a ring proton from the a position of pyridine 1-oxides to give a carbanion which can be trapped with aldehydes and ketones to give 2-(a…
Number of citations: 11 pubs.acs.org
P Thongaram, S Borwornpinyo, P Kanjanasirirat… - Tetrahedron, 2020 - Elsevier
… We were able to synthesize substituted benzoxepino[3,2-b] pyridines in 2 steps from 3-hydroxy-2-methylpyridine 1-oxide. Our successful strategy included a cascade reaction involving …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.